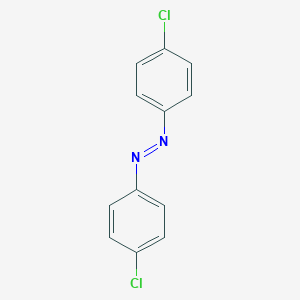

Bis-(4-chloro-phenyl)-diazene

Description

Overview of Diazene (B1210634) Functional Group in Organic Chemistry

The simplest form of this chemical family is diazene, also known as diimide, with the chemical formula HN=NH. wikipedia.org The core of its identity is the nitrogen-nitrogen double bond (-N=N-). ontosight.aiontosight.ailibretexts.org Organic compounds that feature this diazenyl functional group, where the hydrogen atoms are replaced by hydrocarbyl groups (typically alkyl or aryl groups), are known as azo compounds (R−N=N−R′). wikipedia.orgwikipedia.orgscienceinfo.com The -N=N- group itself is referred to as an azo group. wikipedia.org These compounds are notable for their diverse applications, particularly as dyes and pigments. wikipedia.orgscienceinfo.com The stability of azo compounds varies, with those containing two aryl groups generally being the most stable. wikipedia.org

Classification and Structural Diversity of Azo Compounds

Azo compounds are a diverse class of molecules, categorized based on their structure and the nature of the groups attached to the central azo linkage. preprints.orgmdpi.com One primary classification depends on whether the attached groups are aromatic or aliphatic. scienceinfo.comuobabylon.edu.iq Aromatic azo compounds, where the azo group is connected to two aromatic rings, are often vividly colored and stable. scienceinfo.com Another classification system is based on the number of azo groups present in the molecule, leading to categories such as monoazo, disazo, and polyazo dyes. wikipedia.orgscienceinfo.comnih.gov

A fundamental structural distinction within azo compounds is based on the identity of the substituent groups (R and R') attached to the nitrogen atoms.

Symmetric Azo Compounds: In these compounds, the two organic groups attached to the azo bridge are identical (R = R'). Bis-(4-chloro-phenyl)-diazene is a prime example of a symmetric aromatic azo compound, as it features a 4-chlorophenyl group on each side of the -N=N- bond.

Asymmetric Azo Compounds: These compounds have two different organic groups attached to the azo functional group (R ≠ R'). The synthesis of both symmetric and asymmetric azo compounds can be achieved through various methods, including the oxidative coupling of aromatic amines. mdpi.comrsc.orgnih.govnih.gov

A key feature of azo compounds is the existence of geometric isomers due to the restricted rotation around the N=N double bond. nih.gov These are typically referred to as cis (Z) and trans (E) isomers.

trans-isomer (E): This configuration is generally more stable due to its approximately planar structure, which minimizes steric hindrance. nih.govjournals.co.za At room temperature and in the dark, the trans isomer is the predominant form. nih.gov

cis-isomer (Z): This isomer is less stable and has a non-planar, bent structure. journals.co.za The conversion from the trans to the cis form can be induced by irradiating the compound with UV light (typically in the 320–350 nm range). nih.govrsc.org The reverse process, from cis back to the more stable trans isomer, can occur upon exposure to visible light (around 400–450 nm) or through thermal relaxation. nih.gov

This photoisomerization leads to significant changes in the molecule's physical properties, including its geometry and dipole moment. nih.govnsf.gov For instance, the distance between the carbon atoms at the 4 and 4' positions of the aromatic rings in azobenzene (B91143) changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

| Property | trans-Isomer (E) | cis-Isomer (Z) |

|---|---|---|

| Stability | More stable (~12 kcal/mol more stable than cis) nih.gov | Less stable, metastable journals.co.za |

| Geometry | Extended, nearly planar rsc.org | Bent, non-planar journals.co.za |

| Conversion Trigger | Visible light or thermal relaxation from cis form nih.gov | UV light irradiation of trans form nih.gov |

| Dipole Moment (Azobenzene) | 0 D nsf.gov | 3.0 D nsf.gov |

Historical Context and Evolution of Azo Chemistry Research

The history of azo chemistry is intrinsically linked to the development of the synthetic dye industry in the 19th century. unb.caiipseries.org The period after 1856 is often termed the "post-aniline" era, marking the birth of synthetic dyes. unb.ca Azo compounds were first discovered around 1858, and their potential as colorants was quickly realized. jchemrev.com

The first commercial azo dye, Bismarck Brown, was introduced in 1863. scienceinfo.com Chemists in the 1800s found that these molecules, with their large, highly conjugated pi systems, often produced beautiful, vibrant colors suitable for dyeing textiles. youtube.com This discovery spurred rapid growth in the field, leading to the synthesis of a wide array of azo dyes with different colors and properties. iipseries.org The initial research focused heavily on the synthesis of dyes from diazonium ions reacting with aromatic rings. youtube.com Over time, the importance of diazonium ions in the dye industry led to the exploration of other reactions, expanding the scope of synthetic organic chemistry. youtube.com Today, azo compounds represent the largest group of commercial dyes, accounting for over 60% of all dyes used in industries such as textiles and food. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-chlorophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQLXCFUPJSGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305943 | |

| Record name | 1,2-Bis(4-chlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000657 [mmHg] | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1602-00-2 | |

| Record name | 1,2-Bis(4-chlorophenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1602-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001602002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DICHLOROAZOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TL0OEH9RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLOROAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Advanced Synthetic Routes for Bis 4 Chloro Phenyl Diazene

Established Synthetic Pathways to Azo Compounds

Azo compounds are a significant class of organic molecules, and their synthesis is a well-developed area of organic chemistry. nih.gov The primary methods for creating the azo linkage include diazotization and coupling, oxidation of hydrazine precursors, and the reductive coupling of nitro compounds. nih.govmdpi.com

The most traditional and widely used method for synthesizing azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction. nih.govfiveable.me This two-step process is a cornerstone of industrial organic chemistry. nih.gov

Diazotization : This initial step involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgplantarchives.org This reaction converts the amine group into a highly reactive diazonium salt intermediate (Ar-N₂⁺). fiveable.meslideshare.net The process is conducted at low temperatures, usually 0–5 °C, to ensure the stability of the diazonium salt, which can be explosive when isolated in dry form. nih.govplantarchives.org

Azo Coupling : The resulting diazonium salt acts as an electrophile and is immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline (B41778). nih.govwikipedia.org The reaction is an electrophilic aromatic substitution. nih.govslideshare.net For the synthesis of a symmetrical azo compound like Bis-(4-chloro-phenyl)-diazene, the diazonium salt derived from 4-chloroaniline (B138754) would be coupled with another molecule that can be sourced from the same precursor.

Table 1: Overview of General Synthetic Pathways to Azo Compounds

| Method | Precursor(s) | Key Reagents/Conditions | Description |

|---|---|---|---|

| Diazotization & Azo Coupling | Aromatic Amine, Coupling Component | NaNO₂, HCl (or other strong acid), 0-5°C | A primary amine is converted to a diazonium salt, which then reacts with an electron-rich aromatic compound. nih.govslideshare.net |

| Oxidation of Hydrazines | Hydrazine derivative (e.g., 1,2-diarylhydrazine) | Oxidizing agents (e.g., potassium permanganate, lead tetraacetate) | The N-N single bond of a hydrazine is oxidized to form the N=N double bond of the azo compound. nih.gov |

| Reductive Coupling of Nitro Compounds | Nitroaromatic Compound | Reducing agents (e.g., glucose in alkaline medium), Catalysts | Two molecules of a nitroaromatic compound are reduced and coupled to form a symmetrical azo compound. nih.govresearchgate.net |

An alternative route to symmetrical azo compounds involves the oxidation of the corresponding hydrazine derivatives. nih.gov In the case of this compound, the precursor would be 1,2-bis(4-chlorophenyl)hydrazine. chemsynthesis.comchemicalbook.com This method relies on an appropriate oxidizing agent to convert the N-H bonds of the hydrazine into the N=N double bond. Common oxidizing agents used for this type of transformation include potassium permanganate and lead tetraacetate. nih.gov This pathway is particularly useful for synthesizing symmetrically substituted azo derivatives. researchgate.net

The reductive coupling of nitroaromatic compounds is another effective method for preparing symmetrical azo compounds. mdpi.com This reaction involves the selective reduction of nitroarenes, which leads to the formation of the azobenzene (B91143) structure. researchgate.net For the synthesis of this compound, the starting material is 4-chloronitrobenzene. nih.govwikipedia.org The reduction is typically carried out in an alkaline medium. nih.gov For example, a procedure for a similar compound, azobenzene-4,4'-dicarboxylic acid, uses glucose as a reducing agent in the presence of sodium hydroxide. researchgate.net This approach avoids the handling of potentially unstable diazonium salts.

Specific Synthesis of this compound (4,4'-dichloroazobenzene)

The general methods described above can be applied and optimized for the specific production of this compound.

A documented route for the formation of 4,4'-dichloroazobenzene involves the dimerization of a nitrene intermediate. This can be achieved through the decomposition of 1-azido-4-chlorobenzene. In the absence of other trapping agents, the generated 4-chlorophenylnitrene can dimerize to yield the target azo compound.

Another prevalent method is the reductive coupling of 4-chloronitrobenzene. Research has demonstrated the feasibility of this conversion, with studies focusing on various catalytic systems to achieve the transformation. For instance, electrocatalytic reduction has been explored, where 4-chloronitrobenzene is reduced to form 4,4'-dichloroazobenzene, among other products, with selectivity depending on the solvent conditions. acs.org

Significant research has focused on optimizing the synthesis of aromatic azo compounds to improve yields, reduce reaction times, and employ more environmentally benign conditions.

One advanced approach involves the use of novel catalysts. For example, inexpensive mesoporous manganese oxide materials have been used as a catalyst with air as the terminal oxidant for the oxidative homo-coupling of aniline derivatives to form symmetrical azo compounds with moderate-to-excellent yields under mild conditions. mdpi.com

Solvent-free conditions have also been developed to enhance the efficiency and green credentials of the synthesis. A one-pot method for producing azo dyes involves the sequential diazotization and coupling of aromatic amines using sodium nitrite and silica sulfuric acid at room temperature without a solvent, resulting in good yields. researchgate.net While this is a general method, its principles can be applied to the synthesis of specific compounds like 4,4'-dichloroazobenzene.

Table 2: Selected Research Findings on Azo Compound Synthesis Optimization

| Methodology | Key Innovation | Reactants/Substrates | Reported Advantage(s) |

|---|---|---|---|

| Catalytic Oxidative Coupling | Mesoporous manganese oxide catalyst, air as oxidant | Aniline derivatives | Cost-effective, mild reaction conditions, reusable catalyst. mdpi.com |

| Solvent-Free Diazotization/Coupling | Silica sulfuric acid, no solvent | Aromatic amines, coupling agents | Rapid, convenient, one-pot synthesis with good yields. researchgate.net |

| Electrocatalytic Reduction | Palladium/polymeric composite electrodes | Chlorinated organic pollutants | High dechlorination rate and good stability over multiple cycles. acs.org |

These optimized routes demonstrate the ongoing efforts to refine the synthesis of azo compounds, including this compound, making the processes more efficient and sustainable.

Novel Synthetic Routes and Catalytic Approaches

Recent advancements in organic synthesis have led to the development of sophisticated catalytic systems that offer significant advantages over classical stoichiometric methods for the formation of the diazene (B1210634) (azo) bridge. These modern approaches often provide higher yields, greater functional group tolerance, and milder reaction conditions.

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, and its application has been extended to the synthesis of azobenzenes. While a direct, single-step palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, plausible catalytic cycles can be proposed based on established palladium-catalyzed reactions. Two primary strategies are the oxidative coupling of anilines and the reductive coupling of nitroaromatics.

Oxidative Coupling of 4-Chloroaniline:

The direct aerobic oxidative coupling of anilines to form symmetrical azobenzenes is a highly atom-economical approach. This transformation can be facilitated by palladium catalysts, often in the presence of a co-catalyst and an oxidant, with molecular oxygen being the ultimate green oxidant. For the synthesis of this compound, this would involve the dimerization of 4-chloroaniline.

The proposed catalytic cycle, illustrated in Figure 1, would likely involve the following key steps:

Coordination of the palladium catalyst to the amino group of 4-chloroaniline.

Oxidative addition and subsequent C-H activation or N-H activation steps to form a palladium-amido intermediate.

Coupling of two palladium-amido species or the reaction of a palladium-amido intermediate with another molecule of 4-chloroaniline.

Reductive elimination to form the N=N double bond and regenerate the active palladium catalyst.

Research on palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes has demonstrated the feasibility of C-N bond cleavage and formation under palladium catalysis, which supports the potential for similar reactivity with anilines rsc.org.

Reductive Coupling of 4-Chloronitrobenzene:

An alternative palladium-catalyzed route is the reductive coupling of nitroaromatics. This method is particularly attractive as nitroarenes are readily available and often serve as precursors to anilines. Under reducing conditions, palladium catalysts can facilitate the deoxygenation and subsequent coupling of two nitroarene molecules to form the corresponding azobenzene.

Mechanistic studies on the reductive arylation of nitroarenes with chloroarenes using palladium catalysts suggest that azoarenes are formed as in situ intermediates via the reduction of nitroarenes chemrxiv.org. This indicates that under appropriate reducing conditions, the reaction can be stopped at the azoarene stage. A plausible mechanism involves the reduction of the nitro group to a nitroso group, followed by condensation with an amine (formed from further reduction) and subsequent dehydration, all potentially mediated by the palladium catalyst. The use of palladium on carbon (Pd/C) with a suitable reducing agent like hydrazine or hydrogen gas is a common strategy for such transformations.

| Step | Description |

| I | Oxidative addition of 4-chloroaniline to a Pd(0) species to form a Pd(II)-hydrido-amido complex. |

| II | Reaction with a second molecule of 4-chloroaniline to form a bis(amido)palladium(II) complex. |

| III | Reductive elimination of a diarylhydrazine intermediate. |

| IV | Oxidation of the diarylhydrazine to this compound and regeneration of the Pd(0) catalyst. |

This is a simplified and proposed cycle; the actual mechanism may be more complex.

Metal (II) complexes, particularly those of copper (Cu(II)), cobalt (Co(II)), and nickel (Ni(II)), play a significant role in the chemistry of azo dyes. However, their primary function is typically not to catalyze the formation of the azo linkage itself, but rather to act as chelating agents with the synthesized azo dye. This chelation results in the formation of metal-azo complexes with altered and often enhanced properties, such as lightfastness, color intensity, and thermal stability.

The azo dye, in this case, this compound, acts as a ligand, donating lone pairs of electrons from the nitrogen atoms of the azo group and potentially other coordinating groups on the aromatic rings to the central metal (II) ion. The resulting metal complexes have distinct electronic and geometric structures compared to the free azo dye nih.govresearchgate.netthieme-connect.com.

Recent research has explored the catalytic activity of some metal complexes in organic transformations. For instance, novel azo-Schiff base ligands and their Cu(II), Co(II), and Ni(II) complexes have been synthesized and tested as catalysts in oxidation reactions of alkenes researchgate.net. While this demonstrates the catalytic potential of metal-azo complexes in other reactions, their direct catalytic role in the primary synthesis of the azo bond from precursors like anilines or nitrobenzenes is less common. The synthesis of the azo dye is typically a prerequisite for the formation of these metal complexes.

| Metal (II) Ion | Role in Azo Dye Chemistry | Research Findings |

| Copper (II) | Forms stable complexes with azo dyes, often leading to a bathochromic (deepening of color) shift. Used to improve the fastness properties of dyes. | Cu(II) complexes with azo dye ligands have been studied for their catalytic activity in click reactions and as potential photoredox catalysts for polymerization researchgate.netnih.gov. |

| Cobalt (II) | Forms complexes that are known for their high stability and are used in producing dyes with excellent light and wash fastness. | Co(II) complexes with azo-azomethine ligands have been synthesized and characterized for their solvatochromic, fluorescence, and thermal properties researchgate.net. |

| Nickel (II) | Used to create metal-complex dyes with specific color shades and improved stability. | A pyridine-bridged bis-benzimidazolylidene nickel pincer complex has shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions aidic.it. |

The classical synthesis of aromatic azo compounds involves diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. Advances in this area focus on developing more efficient and user-friendly diazotizing agents and expanding the scope of coupling partners.

Advanced Diazotizing Agents:

Traditional diazotization using sodium nitrite in a strong aqueous acid requires careful temperature control (0-5 °C) due to the instability of the diazonium salt. Modern approaches utilize alternative diazotizing agents that can be used under milder conditions and in organic solvents. These include:

Nitrogenous Vaporous Admixtures: A mixture of nitric oxide (NO) and nitrogen peroxide (NO₂) can be used for the diazotization of aromatic amine salts in aqueous solutions, offering rapid kinetics and quantitative yields google.com.

Stable Arenediazonium Tosylates: The use of p-toluenesulfonic acid allows for the preparation of unusually stable and pure arenediazonium tosylates, which can be isolated and used in subsequent reactions without the need for in situ generation organic-chemistry.org.

Polymer-bound Reagents: The use of polymer-supported nitrite or other diazotizing agents can simplify the work-up procedure and allow for the recycling of the reagent.

Novel Coupling Components and Strategies:

While the traditional coupling partners for diazonium salts are electron-rich arenes like phenols and anilines, modern synthetic chemistry has expanded the range of nucleophiles that can be used. Furthermore, entirely new strategies for forming the N=N bond that bypass the traditional diazotization-coupling sequence are being developed.

Electrochemical Synthesis: Anodic oxidation of N,N'-disubstituted sulfamides, which are readily prepared from primary amines, offers a sustainable route to both symmetrical and unsymmetrical diazenes without the need for harsh chemical oxidants nih.gov.

Catalytic Diazene Synthesis from Hindered Amines: A catalytic method for the direct synthesis of aliphatic diazenes from sterically hindered amines has been developed, showcasing the potential for novel catalytic approaches to diazene formation google.comresearchgate.net. While focused on aliphatic amines, the principles could inspire new routes for aromatic diazenes.

Green Chemistry Approaches in Diazene Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of azo compounds. This involves the use of environmentally benign solvents, alternative energy sources, and the development of sustainable catalysts.

One of the key aspects of green chemistry is the reduction or replacement of volatile organic solvents. For the synthesis of this compound, several environmentally friendly approaches can be considered.

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. The application of microwave heating under solvent-free conditions is particularly attractive from a green chemistry perspective. For the synthesis of symmetrical azobenzenes, the reaction of the corresponding aniline can be carried out by adsorbing the reactants onto a solid support (e.g., silica, alumina) and irradiating the mixture with microwaves. This technique eliminates the need for a solvent, simplifies the work-up procedure, and often leads to improved energy efficiency oatext.comresearchgate.netcem.com.

Reactions in Aqueous Media:

Water is the ultimate green solvent, and developing synthetic methods that can be performed in water is a major goal of green chemistry. While many organic reactions are not compatible with water, certain catalytic systems can be designed to function in aqueous environments. For the synthesis of azo dyes, enzymatic catalysis offers a promising route in aqueous media.

The development of catalysts that are efficient, reusable, and derived from abundant, non-toxic materials is a cornerstone of sustainable chemistry.

Enzymatic Synthesis using Laccase:

Laccases are multi-copper containing enzymes that can catalyze the oxidation of a wide range of substrates, including anilines, using molecular oxygen as the oxidant and producing water as the only byproduct. The laccase-catalyzed oxidative coupling of substituted anilines provides a green and direct route to symmetrical azobenzenes. The reaction proceeds via the formation of radical intermediates which then couple to form the azo compound. This enzymatic approach operates under mild conditions (room temperature and neutral pH) in aqueous solutions, making it a highly sustainable alternative to traditional chemical methods aidic.itnih.govnih.gov. Research has shown the successful laccase-catalyzed synthesis of 4,4′-biphenyldiamine from p-chloroaniline, indicating the potential for this method to be applied to the synthesis of this compound researchgate.net.

Recyclable Heterogeneous Catalysts:

Transition Metal Oxides: Cooperative bifunctional catalysts based on transition metal oxides with Bi(III) have been developed for the oxidative dehydrogenative coupling of anilines to azobenzenes. These reactions can be performed under solvent-free conditions and the catalysts are robust and reusable rsc.org.

Metal Nanoparticles on Solid Supports: Palladium or other metal nanoparticles immobilized on supports like silica, carbon, or polymers can act as efficient and recyclable catalysts for the reductive coupling of nitroarenes or the oxidative coupling of anilines rsc.org.

Metal-Organic Frameworks (MOFs): MOFs can be used as platforms to support catalytically active metal centers, providing a high surface area and tunable reactivity for catalytic applications, including sustainable synthesis mdpi.com.

The development and application of these green and sustainable methodologies are crucial for the future of chemical manufacturing, ensuring that the production of important compounds like this compound can be achieved with minimal environmental impact.

Molecular Structure, Conformation, and Isomerism of Bis 4 Chloro Phenyl Diazene

Crystallographic Studies and Solid-State Conformations

X-ray crystallography provides definitive insights into the molecular structure of crystalline solids, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. For diazene (B1210634) derivatives, this method confirms the geometry of the molecule, including the configuration of the central azo (-N=N-) bridge.

Research on azobenzene (B91143) derivatives consistently shows that the trans (or E) isomer is the more thermodynamically stable form, primarily due to reduced steric hindrance between the two aryl rings. This planarity allows for more effective crystal packing. The crystal structure of bis-(4-chloro-phenyl)-diazene has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals a largely planar conformation in the solid state, consistent with other trans-azobenzene structures. The molecule crystallizes in the monoclinic space group P 1 21/c 1. nih.gov

Below is a table summarizing the crystallographic data for this compound. nih.gov

| Parameter | Value |

| Database Code | COD 4027231 |

| Formula | C₁₂H₈Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.8369 |

| b (Å) | 4.7221 |

| c (Å) | 11.6470 |

| α (°) | 90.00 |

| β (°) | 91.268 |

| γ (°) | 90.00 |

| Z (molecules per unit cell) | 2 |

This interactive table summarizes key crystallographic parameters for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is significant as different polymorphs of a compound can exhibit different physical properties. While specific studies on the polymorphism of this compound are not extensively detailed in the literature, the phenomenon is well-documented in closely related compounds. For instance, a derivative, meso-(E,E)-1,1′-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), has been shown to crystallize as two concomitant polymorphs: a triclinic form and a monoclinic form. nih.gov This suggests that compounds with similar structural motifs, like this compound, may also exhibit polymorphism due to the subtle energetic differences between possible packing arrangements of the molecules in the crystal lattice.

Isomorphism refers to the existence of different chemical substances with similar crystal structures. This can occur when atoms or groups of atoms in a crystal lattice are replaced by other atoms or groups of similar size and chemical nature without significantly altering the crystal structure. In the context of dichloroazobenzene, different isomers (e.g., 2,2'-, 3,3'-, and 4,4'-dichloroazobenzene) could potentially exhibit isomorphism if their molecular shapes and intermolecular interactions are sufficiently similar to allow for comparable packing arrangements.

A detailed re-investigation of the crystal structure of a related diazene derivative, initially described as a pure meso compound, revealed it to be a three-component superposition of S,S and R,R enantiomers along with a smaller amount of the meso form. nih.gov This finding highlights the potential for configurational disorder in this class of compounds. Such disorder is modeled in crystallographic refinement by assigning partial occupancies to the atoms in the different orientations. The presence of disorder can be indicated by unusually elongated thermal ellipsoids for certain atoms in the crystal structure analysis. For this compound, which is achiral, disorder could manifest as whole-molecule disorder where the molecule is slightly displaced or rotated from its ideal position in the lattice.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of molecules, providing information about the connectivity of atoms and the types of chemical bonds present.

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. The symmetry of this compound simplifies its NMR spectra.

In the ¹H NMR spectrum, due to the symmetry of the molecule, the four protons on each aromatic ring are chemically equivalent to the corresponding protons on the other ring. Within each ring, the two protons ortho to the azo group are equivalent, and the two protons meta to the azo group are also equivalent. This results in two distinct signals, each integrating to four protons. These signals typically appear as doublets due to coupling with the adjacent proton.

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. There are four signals corresponding to the four chemically different carbon atoms in the aromatic rings: the carbon atom attached to the azo group, the carbon atom attached to the chlorine atom, and the two types of protonated carbon atoms.

The following tables summarize the reported NMR data for (E)-bis-(4-chloro-phenyl)-diazene.

¹H NMR Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| CDCl₃ | 7.83-7.87 | doublet | 8.9 | 4H, Ar-H ortho to -N=N- | rsc.org |

| CDCl₃ | 7.46-7.49 | doublet | 8.9 | 4H, Ar-H meta to -N=N- | rsc.org |

This interactive table presents the ¹H NMR spectral data for this compound.

¹³C NMR Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| C₆D₆ | 151.0 | Ar-C attached to -N=N- |

| C₆D₆ | 137.3 | Ar-C attached to -Cl |

| C₆D₆ | 129.5 | Ar-CH meta to -N=N- |

| C₆D₆ | 124.4 | Ar-CH ortho to -N=N- |

This interactive table presents the ¹³C NMR spectral data for this compound.

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

N=N stretching: This vibration for symmetrically substituted trans-azobenzenes is formally IR-inactive due to the center of symmetry. However, it can sometimes appear as a weak band in the 1400-1440 cm⁻¹ range if the symmetry is lowered by the crystal environment or isotopic substitution.

C-Cl stretching: A strong band is expected in the fingerprint region, typically around 1090 cm⁻¹ for chlorobenzene (B131634) derivatives.

Aromatic C-H out-of-plane bending: The position of these bands in the 900-675 cm⁻¹ region is characteristic of the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) ring, a strong band is expected around 830 cm⁻¹.

The following table lists some of the characteristic IR absorption bands observed for a closely related compound, which can be used to approximate the spectrum of this compound. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H stretch |

| ~1580 | Aromatic C=C stretch |

| ~1480 | Aromatic C=C stretch |

| ~1090 | C-Cl stretch |

| ~830 | C-H out-of-plane bend (para-disubstituted) |

This interactive table summarizes the expected characteristic FT-IR absorption bands for this compound.

UV-Visible Spectroscopy for Isomerization Studies

UV-Visible (UV-Vis) spectroscopy is a primary technique for investigating the photoisomerization of this compound, also known as 4,4'-dichloroazobenzene, between its trans (E) and cis (Z) isomers. This process is fundamental to the function of azobenzene-based molecular switches. nih.govmdpi.com The distinct electronic transitions of each isomer allow for real-time monitoring of the isomerization process upon irradiation with light of specific wavelengths. nih.gov

The trans isomer of azobenzene derivatives typically exhibits a strong, high-energy absorption band corresponding to the π→π* transition and a weaker, lower-energy band for the n→π* transition. nih.govmdpi.com For this compound, the π→π* transition is observed in the ultraviolet region, while the n→π* transition appears in the visible range. Upon irradiation with UV light (e.g., ~365 nm), the molecule undergoes trans-to-cis isomerization. This conversion is spectroscopically observed as a decrease in the intensity (hypochromic effect) of the π→π* band and a simultaneous increase in the intensity (hyperchromic effect) of the n→π* band. nih.gov

Conversely, the reverse cis-to-trans isomerization can be induced by irradiating the cis isomer with visible light corresponding to its n→π* absorption band (e.g., ~430-450 nm) or by thermal relaxation in the dark. nih.govmdpi.com The progress of this back-isomerization is monitored by the recovery of the initial strong π→π* absorption and the decrease of the n→π* band. rsc.org The wavelengths required for these transformations can be influenced by substitution patterns on the phenyl rings. For instance, ortho-chlorination can red-shift the π–π* transition into the visible spectrum, allowing for isomerization using green light (e.g., 550 nm). mdpi.com

The photostationary state (PSS), a steady-state equilibrium between the trans and cis isomers under continuous irradiation, can be achieved and quantified using UV-Vis spectroscopy. The composition of the PSS depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions. nih.govmdpi.com For example, under 365 nm UV irradiation, a photostationary state with a significant percentage of the cis isomer can be achieved. nih.gov

Detailed kinetic studies of both photo-induced and thermal isomerization can be performed by acquiring UV-Vis spectra as a function of time. rsc.org This allows for the determination of rate constants and half-lives for the thermal cis-to-trans relaxation process, which are crucial parameters for the design of molecular switches. nih.gov

Table 1: Representative UV-Vis Absorption Data for Azobenzene Derivatives

| Isomer | Transition | Typical Wavelength Range (nm) | Spectroscopic Change during Isomerization |

|---|---|---|---|

| trans | π→π* | 320-360 | Decreases upon trans→cis isomerization |

| trans | n→π* | 430-450 | Increases upon trans→cis isomerization |

| cis | π→π* | ~280 | Increases upon trans→cis isomerization |

Note: Specific λmax values for this compound can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS/MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. Different ionization methods and analyzers provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, often leading to extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass-to-charge ratio (m/z). For this compound (C₁₂H₈Cl₂N₂), the expected molecular weight is approximately 250 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two chlorine atoms. nih.gov Fragmentation patterns provide structural information. Common fragmentation pathways for chlorinated aromatic compounds involve the loss of chlorine atoms (Cl•), hydrogen chloride (HCl), and cleavage of the azo bond or the phenyl rings. nih.gov For instance, the fragmentation of the chlorinated biphenyl (B1667301) moiety can involve the sequential loss of Cl₂ and ethyne. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. lcms.cz This is particularly useful for analyzing complex mixtures or for kinetic studies of isomerization where isomers need to be separated before detection. nih.gov After chromatographic separation of the trans and cis isomers, they are introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In the tandem MS (MS/MS) stage, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum is characteristic of the molecule's structure and can be used for unambiguous identification and quantification. mdpi.comshimadzu.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique well-suited for analyzing molecules, including those that might be fragile. case.eduyoutube.comyoutube.com The analyte is co-crystallized with a matrix material, and a pulsed laser desorbs and ionizes the analyte molecules, typically forming singly charged ions with minimal fragmentation. youtube.com The time-of-flight analyzer then separates these ions based on their m/z ratio, providing a very accurate mass measurement of the intact molecule. youtube.com This technique is highly effective for confirming the molecular weight of synthesized this compound and verifying its purity. case.edu

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Key Information Provided |

|---|---|---|

| EI-MS | Electron Ionization | Molecular weight, isotopic pattern (confirming 2 Cl atoms), structural information from fragmentation. |

| LC-MS/MS | Electrospray Ionization (ESI) | Separation of isomers, accurate molecular weight of isomers, structural confirmation from product ion spectra. |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | High-accuracy molecular weight determination of the intact molecule, purity assessment. |

Computational Chemistry Approaches to Molecular Structure and Dynamics

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like this compound. researchgate.net It provides a balance between computational cost and accuracy for determining molecular geometries and electronic properties.

Geometry Optimization: DFT calculations are used to find the minimum energy structures (optimized geometries) of the trans (E) and cis (Z) isomers. chemrevlett.com Functionals such as B3LYP, CAM-B3LYP, or ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. researchgate.netchemrevlett.com These calculations yield key structural parameters, including:

Bond lengths: The N=N double bond is shorter in the more stable trans isomer compared to the cis isomer. The C-N and C-Cl bond lengths are also determined.

Dihedral angles: The C-N=N-C dihedral angle is the defining characteristic of the isomers. It is close to 180° for the planar trans form and near 0° for the bent cis form. nih.gov

The calculated structural parameters can be compared with experimental data from X-ray crystallography where available, providing a validation of the chosen computational method. researchgate.net

Electronic Structure: Once the geometries are optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, molecular orbital energies, and electrostatic potential. Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions, such as charge transfer and hyperconjugative effects. chemrevlett.com The Mulliken population analysis and molecular electrostatic potential (MEP) maps provide insights into the charge distribution and reactive sites within the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronically excited states of molecules and simulating their UV-Vis spectra. dtu.dkrsc.orguci.edu It is an extension of ground-state DFT that allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. sonar.chchemrxiv.org

For this compound, TD-DFT calculations are essential for understanding its photochemical behavior. The calculations can predict the energies and oscillator strengths of the key electronic transitions:

n→π transition:* This transition, primarily involving the lone pair electrons on the nitrogen atoms, is typically the lowest energy transition and is responsible for the visible absorption band of azobenzenes.

π→π transition:* This higher-energy transition corresponds to the strong absorption in the UV region.

By calculating these transition energies, TD-DFT can predict the absorption maxima (λmax) for both the trans and cis isomers. researchgate.net These theoretical spectra can be directly compared with experimental UV-Vis data to validate the computational approach and aid in the interpretation of the experimental results. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) is critical, as it can significantly influence the accuracy of the calculated excitation energies. researchgate.netnih.gov TD-DFT provides a powerful tool to rationalize how substituents, like the chloro groups in this compound, affect the absorption properties and the photoisomerization process. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and the isomerization process. nih.govmdpi.com In an MD simulation, the motion of atoms is simulated over time by numerically solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: MD simulations can sample the various conformations accessible to the molecule at a given temperature, revealing the flexibility of the phenyl rings and the dynamics of the central azo linkage. rsc.org

Simulate Isomerization Pathways: While standard MD based on classical force fields cannot inherently model the breaking and forming of bonds in a photochemical reaction, specialized techniques can be employed. mdpi.com By modifying the potential energy surface, for instance by temporarily altering the C-N=N-C dihedral potential, the photoisomerization event can be simulated. nih.govmdpi.com This allows researchers to model the transition from the trans to the cis state (and vice versa) and observe the associated structural changes in the molecule and its environment. nih.gov

Study Environmental Effects: MD simulations are particularly powerful for studying how a molecule's environment, such as a solvent or a host-guest complex, influences its behavior. Simulations can reveal how interactions with surrounding molecules affect the stability of the isomers and the kinetics of the switching process. nih.gov

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. rug.nl

Quantum Chemical Calculations of Molecular Orbitals and Energetics

Quantum chemical calculations, particularly using DFT, provide fundamental insights into the molecular orbitals and energetics that govern the chemical behavior of this compound.

Molecular Orbitals: A key aspect of these calculations is the analysis of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the orbital from which an electron is most easily removed.

LUMO: Represents the orbital to which an electron is most easily added.

The spatial distribution and energies of the HOMO and LUMO are critical for understanding the electronic transitions observed in UV-Vis spectroscopy. The n→π* transition, for example, is conceptualized as the promotion of an electron from a non-bonding orbital (related to the nitrogen lone pairs) to the π* antibonding orbital of the N=N bond. The π→π* transition involves the promotion of an electron from a π bonding orbital to the π* antibonding orbital.

Energetics and HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. youtube.comresearchgate.net

It provides an estimate of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. youtube.com

It is related to the energy of the lowest electronic excitation. However, the HOMO-LUMO gap from a ground-state DFT calculation is not a direct measure of the first excitation energy; TD-DFT is required for a more accurate prediction. reddit.com

Calculations can determine the absolute energies of the HOMO and LUMO, as well as the energy gap, for both the trans and cis isomers, helping to explain differences in their reactivity and electronic properties. researchgate.net

Table 3: Summary of Computational Approaches

| Method | Key Application for this compound | Information Obtained |

|---|---|---|

| DFT | Geometry Optimization & Electronic Structure | Bond lengths/angles, dihedral angles, charge distribution, ground-state energies. researchgate.net |

| TD-DFT | Excited State Properties & UV-Vis Spectra | Excitation energies (n→π, π→π), oscillator strengths, simulated absorption spectra. rsc.orgresearchgate.net |

| MD Simulations | Conformational Dynamics & Isomerization | Time-dependent atomic motion, conformational flexibility, simulation of isomerization pathways. nih.govmdpi.com |

| Quantum Chemistry | Molecular Orbitals & Energetics | HOMO/LUMO energies, HOMO-LUMO gap, orbital distributions, relative isomer stability. youtube.comresearchgate.net |

Despite a comprehensive search for scholarly articles and research data, specific experimental values and detailed research findings for the compound this compound are not available in the public domain. General principles of azobenzene photochemistry can be described, but the precise quantitative data required to populate the requested article structure—including specific quantum yields, kinetic and thermodynamic parameters, and detailed excited-state dynamics—for this particular molecule have not been found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. An article based on generalized information about other azobenzene compounds would not meet the specified requirements for detailed, compound-specific research findings.

Applications in Materials Science and Engineering

Photoresponsive Materials and Actuators

The ability of Bis-(4-chloro-phenyl)-diazene to change its molecular geometry in response to light makes it a prime candidate for the creation of materials that can convert light energy into mechanical work.

In liquid crystalline systems, the rod-like trans isomer of this compound can align with the liquid crystal director, while the bent cis isomer disrupts this alignment. This change in molecular orientation can be used to modulate the optical properties of the liquid crystal, forming the basis for light-controllable switches and displays.

| Integration Method | Host Material | Potential Application |

| Doping | Polymer Film | Photo-switchable films |

| Covalent Bonding (Side-chain) | Polymer Network | Photo-actuators |

| Doping | Nematic Liquid Crystal | Guest-host displays |

When this compound is incorporated into a polymer network, the collective isomerization of many molecules can lead to a macroscopic change in the material's shape. This phenomenon, known as photoinduced deformation, is the basis for creating photodeformable materials and actuators. The repeated trans-cis-trans isomerization cycles under illumination generate internal stress within the polymer network, causing it to bend, twist, or contract. The direction and magnitude of the deformation can be controlled by the polarization and intensity of the incident light.

Research in this area focuses on optimizing the polymer matrix and the concentration of the diazene (B1210634) chromophore to maximize the photomechanical response. The efficiency of the deformation is dependent on factors such as the glass transition temperature of the polymer and the free volume around the azo-dopant.

Optical and Photonic Applications

The light-induced changes in the optical properties of materials containing this compound are exploited in various optical and photonic applications.

The photo-orientation of this compound molecules in a polymer film upon exposure to polarized light can be used to create anisotropic gratings. When illuminated with a polarized interference pattern, the diazene molecules align perpendicularly to the polarization direction of the light, resulting in a periodic modulation of the refractive index and dichroism. These gratings can be used for applications such as holographic data storage and the fabrication of polarization-sensitive optical elements. The stability and diffraction efficiency of these gratings are key areas of ongoing research.

As a class of compounds, azo dyes are widely used as colorants in various industries. Aromatic azo compounds like this compound are known for their vibrant colors, a result of the extended π-conjugated system that includes the azo bridge. The specific color of the dye is determined by the substituents on the aromatic rings. While detailed industrial use of this compound as a specific dye or pigment is not extensively documented in publicly available research, its fundamental structure places it within this important class of chromophores.

Supramolecular Assemblies and Functional Architectures

The ability of this compound to participate in non-covalent interactions, such as halogen bonding and π-π stacking, makes it a valuable building block for the construction of supramolecular assemblies. The photoisomerization of the diazene unit can be used to reversibly alter the structure and properties of these assemblies.

By designing molecules with appropriate functional groups, researchers can direct the self-assembly of this compound derivatives into well-defined architectures, such as nanofibers, vesicles, and gels. The photoresponsive nature of the diazene core allows for external control over the formation and dissociation of these supramolecular structures, opening up possibilities for applications in areas like controlled drug delivery and smart coatings. The interplay between molecular design and the resulting supramolecular architecture is a key focus of current research efforts.

Self-Assembly of Diazene-Containing Molecules

The ability of molecules to spontaneously organize into ordered structures, or self-assemble, is a cornerstone of modern materials science. Azobenzene (B91143) derivatives are frequently incorporated into molecular designs to induce or control self-assembly due to their distinct geometric and electronic properties in the trans and cis states. mdpi.commdpi.com The light-induced isomerization from the linear trans form to the bent cis form alters the molecule's shape, dipole moment, and intermolecular interactions, which can drive or disrupt organized structures. nih.govaps.org

Research into azobenzene-containing compounds has demonstrated their capacity to form complex architectures such as liquid crystals, hydrogels, and block copolymer nanoparticles. mdpi.comrsc.org The self-assembly process in these systems is often governed by non-covalent interactions, including π–π stacking of the aromatic rings and van der Waals forces, which are significantly modified during photoisomerization. mdpi.com For instance, the planar trans isomers can pack efficiently to form stable, ordered assemblies, while irradiation with UV light generates the bulky cis isomer, which disrupts this packing and can lead to a phase transition, such as the melting of a material. rsc.org

While these principles are well-established for the azobenzene class of molecules, specific research detailing the self-assembly behavior of this compound is not extensively documented in publicly available literature. However, its structural similarity to other photoresponsive azobenzenes suggests a theoretical potential for use in creating photo-switchable self-assembled systems.

Molecular Machines and Nanotechnology Applications

Molecular machines are discrete molecular components designed to perform mechanical-like movements in response to an external stimulus. imrpress.com The reversible isomerization of the azobenzene unit is a key mechanism for creating such machines, as the significant change in molecular geometry between the trans and cis states can be harnessed to perform work at the nanoscale. researchgate.netchemistryviews.org This transformation can alter the distance between the ends of the molecule from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

This light-driven motion has been incorporated into various nanotechnological devices, including molecular switches, motors, and actuators. researchgate.netrsc.org For example, azobenzenes have been used as tethers to block and unblock the pores of ion channels or to control the conformation of polymers and other macromolecules. researchgate.net

Although the azobenzene framework is considered an ideal component for such applications, specific examples of molecular machines or nanotechnology that explicitly utilize this compound are not prominent in the reviewed scientific literature. The research in this field tends to focus on more complex, functionalized azobenzene derivatives to achieve specific properties like solubility, surface attachment, or tailored photochemical characteristics.

Advanced Materials for Energy and Sensing

The photoresponsive nature of this compound provides a basis for its potential application in advanced materials designed for energy conversion and chemical sensing. The absorption of light energy to induce a molecular-level change is fundamental to these technologies.

Photoresponsive Components in Hybrid Solar Cells

Despite these theoretical possibilities, a review of the available research indicates that this compound has not been specifically reported as a component in hybrid solar cells. The development of photosensitizers and other active materials for solar cells is a highly active area of research, but the focus has been on compounds with broader absorption spectra and higher quantum efficiencies than simple azobenzenes. rsc.org

Sensing Applications Based on Photoinduced Changes

The significant difference in polarity and structure between the trans and cis isomers of azobenzenes can be exploited for chemical sensing. nih.gov A sensing mechanism can be designed where the binding of a target analyte affects the photochemical properties of the diazene unit. For instance, the presence of an analyte might stabilize one isomer over the other, leading to a detectable change in the UV-Vis absorption spectrum upon irradiation. This principle has been used to develop colorimetric indicators for specific molecular interactions. doaj.org

The photoisomerization process can be summarized by the following key characteristics, which are fundamental to potential sensing applications.

| Property | trans-Isomer | cis-Isomer | Sensing Principle |

|---|---|---|---|

| Shape | Elongated, planar | Bent, non-planar | Changes in molecular recognition and binding affinity. |

| Dipole Moment | Low (near zero) | High (~3 D) | Alteration of local environment polarity, affecting analyte interaction. |

| Absorption Spectrum | Strong π→π* (~320 nm), weak n→π* (~450 nm) | Weaker π→π, stronger n→π | Analyte-induced shifts in absorption bands provide a colorimetric or spectroscopic signal. |

However, there is a lack of specific studies in the scientific literature that demonstrate the use of this compound as the active component in a sensing platform based on these photoinduced changes. Research in this area typically employs azobenzene molecules functionalized with specific receptor groups to ensure selective binding to the target analyte.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Soil Environments

The breakdown of Bis-(4-chloro-phenyl)-diazene in natural environments is primarily mediated by microbial activity. The specific pathways and rates of degradation are highly dependent on the presence or absence of oxygen.

Aerobic and Anaerobic Transformation in Soil and Sediment

Under anaerobic conditions, prevalent in saturated soils and sediments, the primary transformation pathway for this compound is the reductive cleavage of the azo bond (-N=N-). This process leads to the formation of 4-chloroaniline (B138754). The anaerobic degradation of related dichloroanilines to monochloroanilines has been observed in pond sediments, suggesting that subsequent dehalogenation of 4-chloroaniline may occur over extended periods.

In aerobic environments, the degradation of chlorinated aromatic compounds is typically initiated by dioxygenase enzymes. While specific studies on the aerobic pathway of this compound are limited, it is anticipated that bacteria would utilize this enzymatic strategy to hydroxylate the aromatic rings, leading to ring cleavage and further breakdown. For instance, Pseudomonas species have been shown to degrade 1,4-dichlorobenzene (B42874) by converting it to 3,6-dichlorocatechol, which then undergoes ring cleavage. nih.govethz.ch

Microbial Degradation and Identification of Degrading Organisms

While specific microorganisms capable of utilizing this compound as a sole carbon source have not been extensively documented, research on related compounds provides insights into potential degrading organisms. Bacterial consortia have demonstrated the ability to decolorize and degrade various azo dyes. biotech-asia.orgnih.govnih.gov Strains of Pseudomonas and Enterobacter have been isolated from contaminated soils and shown to aerobically degrade di- and trichlorobenzenes. elizadeuniversity.edu.ng Under anaerobic conditions, microorganisms capable of reductive dechlorination, such as certain species of Dehalococcoides, play a crucial role in the breakdown of chlorinated aromatic compounds.

Bacterial consortia often exhibit greater degrading capabilities than individual strains, likely due to synergistic metabolic activities. biotech-asia.orgnih.gov The decolorization of azo dyes by these consortia is often dependent on environmental factors such as pH and temperature, with optimal degradation typically occurring under neutral pH conditions. nih.govnih.gov

Role of Peroxidases in Degradation

Peroxidases, a class of enzymes found in various organisms including plants and fungi, can play a role in the degradation of azo dyes. These enzymes catalyze the oxidation of a wide range of organic compounds in the presence of hydrogen peroxide. The degradation of azo dyes by peroxidases, such as soybean peroxidase and horseradish peroxidase, proceeds via a free radical mechanism that can lead to either symmetrical or asymmetrical cleavage of the azo bond. This enzymatic action can break down the chromophore, leading to decolorization and the formation of smaller, more readily biodegradable compounds. The main product of the oxidation of 4-chloroaniline by soybean cell wall peroxidases is likely 4,4'-dichloroazobenzene, indicating a potential for peroxidases to also be involved in the synthesis of this compound from its aniline (B41778) precursor in the environment. nih.gov

Photodegradation Processes in Water and Soil

In addition to microbial action, this compound is susceptible to degradation by sunlight, a process known as photodegradation or photolysis.

Direct Photolysis and Phototransformation Kinetics

Volatilization from Environmental Compartments

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing for its transport in the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.

The estimated Henry's Law constant for 4,4'-dichloroazobenzene is 8.1 x 10⁻⁶ atm-m³/mol, which suggests that volatilization from water surfaces is an expected environmental fate process. nih.gov Based on this value, the estimated volatilization half-life from a model river is 3.5 days, and from a model lake is 44 days. nih.gov However, the adsorption of the compound to suspended solids and sediment can reduce the actual rate of volatilization from water bodies. nih.gov

For soil, the potential for volatilization is dependent on soil moisture content. Volatilization from moist soil surfaces is considered a potential transport mechanism. usda.gov Conversely, due to its low estimated vapor pressure of 6.6 x 10⁻⁵ mm Hg, volatilization from dry soil surfaces is not expected to be a significant process. nih.gov

Bioaccumulation Potential in Aquatic Organisms

This compound, also known as 4,4'-dichloroazobenzene, is a chemical compound whose potential to accumulate in living organisms, particularly in aquatic environments, is a key aspect of its environmental profile. The bioaccumulation potential of a substance is often indicated by its bioconcentration factor (BCF) and its octanol-water partition coefficient (log K_ow_).

Current data for this compound primarily relies on estimations derived from its chemical structure. The estimated log K_ow_ for this compound is 5.4. mst.dk This high log K_ow_ value suggests a strong tendency for the chemical to partition from water into the fatty tissues of organisms, a characteristic known as lipophilicity. Generally, substances with a high log K_ow_ are considered to have a higher potential for bioaccumulation.

However, the estimated bioconcentration factor (BCF) for this compound is 10. mst.dk The BCF is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. A BCF value of 10 is considered low and suggests that the potential for bioconcentration in aquatic organisms is not significant. mst.dk This discrepancy between the high log K_ow_ and the low estimated BCF may be due to factors such as metabolism of the compound within the organism or other processes that limit its accumulation. It is important to note that these values are based on estimation methods, and experimental data from studies on aquatic organisms would be necessary for a definitive assessment of the bioaccumulation potential of this compound.

Interactive Data Table: Estimated Bioaccumulation Parameters for this compound

| Parameter | Estimated Value | Interpretation |

| Log K_ow | 5.4 | High lipophilicity, suggesting a tendency to partition into fatty tissues. |

| Bioconcentration Factor (BCF) | 10 | Low potential for bioconcentration in aquatic organisms. |

This table is based on estimated data and should be interpreted with caution in the absence of experimental validation.

Environmental Risk Assessment Methodologies

Hazard Identification: This step involves determining the potential adverse effects of the substance on the environment. For a compound like this compound, this would include an evaluation of its persistence, bioaccumulation potential, and toxicity (PBT). As an azo compound, a significant concern is the potential for its degradation into aromatic amines, which can be more toxic and carcinogenic than the parent dye. gsconlinepress.comresearchgate.net

Exposure Assessment: This component of the risk assessment evaluates the pathways and extent of environmental exposure. It considers the sources of release of the substance into the environment, its fate and transport through various environmental compartments (air, water, soil, sediment), and the potential for organisms to come into contact with it. For this compound, its low water solubility and potential to adsorb to sediment and soil would be important considerations. nih.gov

Effects Assessment: This involves quantifying the adverse effects on aquatic and terrestrial organisms. This is typically done by determining ecotoxicological endpoints such as the No-Observed-Effect-Concentration (NOEC), the Lowest-Observed-Effect-Concentration (LOEC), and the half-maximal effective concentration (EC50) from laboratory studies on representative species (e.g., algae, invertebrates, and fish).

Risk Characterization: In the final step, the information from the exposure and effects assessments is integrated to estimate the probability of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 indicates a potential risk to the environment, which may trigger the need for risk management measures.

Given the nature of this compound as a chlorinated aromatic azo compound, any comprehensive risk assessment would also need to consider the combined and potentially synergistic toxic effects of the parent compound and its degradation products.

Biological Interactions and Mechanisms

Molecular Interactions with Biological Macromolecules (General)

The engagement of small molecules with biological macromolecules such as proteins and nucleic acids is a foundational concept in pharmacology and toxicology. Molecules that can prevent the formation of protein complexes, for instance, are considered potential therapeutic agents. nih.gov The structural characteristics of Bis-(4-chloro-phenyl)-diazene, a symmetric aromatic azo compound, provide a basis for investigating its potential interactions with these vital cellular components.

Protein-protein interactions (PPIs) are integral to most biological processes, and their disruption by small molecules is a key strategy in drug discovery. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight into potential mechanisms. For example, a series of phenyl bis-sulfonamide inhibitors have been shown to bind to the protein Keap1, disrupting its interaction with the transcription factor Nrf2. researchgate.net This inhibition demonstrates how compounds with a central phenyl structure can modulate significant PPIs. researchgate.net The design of molecules to fit within the interfaces of protein complexes is a significant challenge, but the diversity in these interfaces suggests that certain structures may be more amenable to binding small molecule inhibitors. nih.gov

The interplay between RNA and proteins forms ribonucleoprotein (RNP) complexes that regulate numerous biological functions. nih.gov Chemical probes and small molecules can be used to study these interactions and their role in cellular processes like protein synthesis. nih.gov The potential for chlorinated phenyl compounds to interact with nucleic acids has been explored. A computational study on 3,5–bis–(4–chlorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole, a related heterocyclic compound, investigated its binding to single-stranded DNA/RNA, calculating a binding constant (Ka) of 68.35 x 10³ M⁻¹ and identifying 72 binding sites. sciepub.com Furthermore, compounds like bis-3-chloropiperidines have been evaluated as modulators that target the trans-activation response (TAR) element in HIV-1 RNA, demonstrating the ability of small molecules to interact with specific RNA structures and affect their interaction with proteins. mdpi.commdpi.com

Computational Approaches to Biological Interactions

Computational methods are invaluable for predicting and analyzing the interactions between small molecules and biological targets, guiding further experimental research. Techniques such as molecular docking and molecular dynamics simulations are pivotal in modern drug discovery and mechanistic studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is frequently used to screen for potential drugs by predicting the binding affinity and mode of interaction with a protein or nucleic acid target.